Chromic phosphate Cr-51

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chromic phosphate Cr-51 is a radiopharmaceutical compound extensively used in nuclear medicine. It is a radioactive isotope of chromium, specifically chromium-51, which is utilized for diagnostic purposes in various medical fields. The compound is known for its application in determining red blood cell volume, studying red blood cell survival time, and evaluating blood loss .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chromic phosphate Cr-51 can be synthesized through various methods, including solid-state reactions and wet chemistry routes. One common method involves the solid-state reaction at low temperatures, where mesoporous chromium phosphates are synthesized in the presence of a surfactant template, such as cetyltrimethyl ammonium bromide (CTAB), at a temperature of 353 K without using a water solvent . Another method involves the preparation of colloidal chromic phosphate suspension (CCPS) using 51Cr as a tracer for initial studies .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-temperature solid-state reactions. These reactions generate crystalline forms of chromium phosphates, such as α-CrPO4 and β-CrPO4, which are then processed to obtain the desired radiopharmaceutical compound .

Analyse Chemischer Reaktionen

Types of Reactions: Chromic phosphate Cr-51 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the synthesis route and the specific conditions used during the preparation process.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include surfactants like CTAB, reducing agents, and various solvents. The reaction conditions often involve controlled temperatures and specific pH levels to ensure the formation of the desired compound .

Major Products Formed: The major products formed from these reactions include mesoporous chromium phosphates with high specific surface areas and pore sizes, which are suitable for catalytic and ion exchange applications .

Wissenschaftliche Forschungsanwendungen

Chromic phosphate Cr-51 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of chromic phosphate Cr-51 involves its binding to specific molecular targets and pathways. In nuclear medicine, it is used as a diagnostic radiopharmaceutical agent. When administered intraperitoneally, the particulate form of chromic phosphate is pocketed in various areas of the peritoneum or filtered out by the first lymph nodes encountered . The compound’s radioactive properties allow for the tracking and analysis of its distribution within the body, providing valuable diagnostic information.

Vergleich Mit ähnlichen Verbindungen

Chromic phosphate Cr-51 can be compared with other chromium compounds, such as:

Chromium (III) chloride (CrCl3): A common chromium compound used in various industrial applications.

Chromium (VI) oxide (CrO3): Known for its strong oxidizing properties and use in corrosion protection.

This compound is unique due to its radiopharmaceutical properties, making it particularly valuable in medical diagnostics. Its ability to provide detailed information about red blood cell volume and survival time sets it apart from other chromium compounds.

Conclusion

This compound is a versatile and valuable compound with extensive applications in nuclear medicine, chemistry, biology, and industry. Its unique radiopharmaceutical properties make it an essential tool for diagnostic purposes, while its chemical reactivity and preparation methods provide a foundation for various scientific research applications.

Eigenschaften

CAS-Nummer |

24381-61-1 |

|---|---|

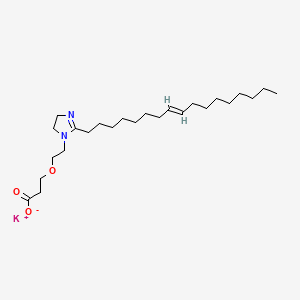

Molekularformel |

CrO4P |

Molekulargewicht |

145.916 g/mol |

IUPAC-Name |

chromium-51(3+);phosphate |

InChI |

InChI=1S/Cr.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3/i1-1; |

InChI-Schlüssel |

IKZBVTPSNGOVRJ-ULWFUOSBSA-K |

Isomerische SMILES |

[O-]P(=O)([O-])[O-].[51Cr+3] |

Kanonische SMILES |

[O-]P(=O)([O-])[O-].[Cr+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-ethyl-5,7-dithia-3,11-diazatricyclo[6.5.0.02,6]trideca-1(8),2(6),3-trien-4-amine;dihydrochloride](/img/structure/B12761514.png)